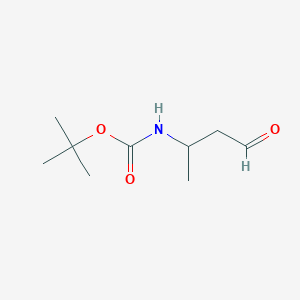

tert-Butyl (4-oxobutan-2-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-oxobutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIQHYOAEOMSKKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl (4-oxobutan-2-yl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

[City, State] – January 13, 2026 – This whitepaper provides a comprehensive technical overview of tert-Butyl (4-oxobutan-2-yl)carbamate, a valuable chiral building block in modern organic synthesis and pharmaceutical development. This document, intended for researchers, scientists, and drug development professionals, details the compound's nomenclature, physicochemical properties, synthesis methodologies, and its strategic application in the construction of complex molecular architectures.

Chemical Identity and Nomenclature

IUPAC Name: tert-butyl N-(4-oxobutan-2-yl)carbamate[1]

Synonyms: A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:

-

This compound[1]

-

Carbamic acid, (1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester[1]

-

N-tert-butoxycarbonyl-3-methyl-beta-alaninal[1]

-

(R)-tert-Butyl (4-oxobutan-2-yl)carbamate (for the R-enantiomer)[2]

-

CAS Number: 186743-06-6 (for the racemic mixture)[1]

-

CAS Number: 497861-77-5 (for the R-enantiomer)[2]

Molecular Formula: C₉H₁₇NO₃[1]

Molecular Weight: 187.24 g/mol [1]

The structure features a terminal aldehyde, a secondary amine protected by a tert-butoxycarbonyl (Boc) group, and a chiral center at the C2 position of the butane chain. The Boc protecting group is crucial for its utility, as it is stable under a range of reaction conditions but can be readily removed under acidic conditions, allowing for selective manipulation of the amine functionality.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₃ | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| Boiling Point | 279.9±23.0°C at 760 mmHg | [2] |

| Storage | -20°C, under inert gas | [2] |

Spectroscopic Characterization:

The structural features of this compound can be confirmed using standard spectroscopic techniques. Representative predicted data is presented in Tables 2 and 3.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | CHO |

| ~5.0 | br s | 1H | NH |

| ~4.2 | m | 1H | CH-NH |

| ~2.8 | t | 2H | CH₂-CHO |

| ~1.4 | s | 9H | C(CH₃)₃ |

| ~1.2 | d | 3H | CH-CH₃ |

| Note: Predicted data. Solvent: CDCl₃. Instrument Frequency: 400 MHz. |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~202.0 | C=O (aldehyde) |

| ~155.0 | C=O (carbamate) |

| ~80.0 | C(CH₃)₃ |

| ~48.0 | CH-NH |

| ~46.0 | CH₂-CHO |

| ~28.3 | C(CH₃)₃ |

| ~20.0 | CH-CH₃ |

| Note: Predicted data. Solvent: CDCl₃. Instrument Frequency: 100 MHz. |

Synthesis Methodologies: A Focus on Oxidation of the Precursor Alcohol

The most common and efficient method for the synthesis of this compound is the oxidation of its corresponding alcohol precursor, tert-butyl (4-hydroxybutan-2-yl)carbamate. The choice of oxidizing agent is critical to ensure high yield and prevent over-oxidation to the carboxylic acid. Two widely employed methods are the Dess-Martin oxidation and the Swern oxidation, both known for their mild reaction conditions and compatibility with a variety of functional groups.

Dess-Martin Oxidation

The Dess-Martin oxidation utilizes the hypervalent iodine reagent, Dess-Martin periodinane (DMP), to selectively oxidize primary and secondary alcohols to aldehydes and ketones, respectively.[1][3] This method is favored for its mild conditions, rapid reaction times, and the avoidance of toxic chromium-based reagents.[3]

Causality of Experimental Choices:

-

Dess-Martin Periodinane (DMP): DMP is chosen for its high selectivity for alcohol oxidation and its tolerance of other functional groups, such as the Boc-protected amine in the substrate. Its solubility in common organic solvents like dichloromethane facilitates a homogeneous reaction.[4]

-

Dichloromethane (DCM) as Solvent: DCM is an excellent solvent for both the substrate and DMP, and its low boiling point simplifies product isolation.

-

Room Temperature Reaction: The reaction proceeds efficiently at room temperature, avoiding the need for specialized cooling or heating equipment.[3]

-

Sodium Bicarbonate Buffer: The oxidation reaction produces acetic acid as a byproduct. A buffer such as sodium bicarbonate is often added to neutralize the acid and protect acid-sensitive functional groups, like the Boc group.[3]

Experimental Protocol: Dess-Martin Oxidation of (S)-tert-butyl (4-hydroxybutan-2-yl)carbamate

-

To a solution of (S)-tert-butyl (4-hydroxybutan-2-yl)carbamate (1.0 equivalent) in dichloromethane (DCM, 0.1 M) is added sodium bicarbonate (2.0 equivalents).

-

Dess-Martin periodinane (1.2 equivalents) is added portion-wise to the stirred suspension at room temperature.

-

The reaction mixture is stirred at room temperature for 1-2 hours, while monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

-

The mixture is stirred vigorously for 15 minutes, and the layers are separated.

-

The aqueous layer is extracted with DCM (3 x volumes).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

-

The crude aldehyde is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield (S)-tert-butyl (4-oxobutan-2-yl)carbamate.

Self-Validating System: The progress of the reaction can be easily monitored by TLC, with the aldehyde product showing a higher Rf value than the starting alcohol. The complete consumption of the starting material and the appearance of a single major product spot indicate a successful reaction. The final product's identity and purity can be confirmed by ¹H and ¹³C NMR spectroscopy.

Swern Oxidation

The Swern oxidation is another mild and efficient method for oxidizing alcohols to aldehydes or ketones.[5][6][7] It utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, followed by the addition of a hindered base like triethylamine.[5][8]

Causality of Experimental Choices:

-

DMSO and Oxalyl Chloride: This combination forms the reactive electrophilic sulfur species in situ, which is the active oxidant.[8]

-

Low Temperature (-78 °C): The reaction is performed at low temperatures to control the reactivity of the intermediate species and prevent side reactions.[5]

-

Triethylamine (TEA): A hindered organic base is used to deprotonate the intermediate and facilitate the elimination reaction that forms the carbonyl group, while minimizing nucleophilic attack on the reactive intermediate.[5]

Experimental Protocol: Swern Oxidation of (S)-tert-butyl (4-hydroxybutan-2-yl)carbamate

-

A solution of oxalyl chloride (1.5 equivalents) in DCM is cooled to -78 °C under an inert atmosphere.

-

A solution of DMSO (2.2 equivalents) in DCM is added dropwise, and the mixture is stirred for 15 minutes.

-

A solution of (S)-tert-butyl (4-hydroxybutan-2-yl)carbamate (1.0 equivalent) in DCM is added dropwise, and the reaction is stirred for 30 minutes at -78 °C.

-

Triethylamine (5.0 equivalents) is added, and the reaction mixture is allowed to warm to room temperature.

-

The reaction is quenched with water, and the layers are separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography.

Self-Validating System: Similar to the Dess-Martin oxidation, the reaction progress is monitored by TLC. The characteristic malodorous dimethyl sulfide byproduct is a qualitative indicator of reaction progression. Spectroscopic analysis of the purified product validates its structure.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for the preparation of this compound.

Applications in Drug Discovery and Development

This compound is a versatile chiral building block for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many pharmaceuticals. Its bifunctional nature, possessing both an electrophilic aldehyde and a protected nucleophilic amine precursor, allows for a range of synthetic transformations.

Synthesis of Chiral Pyrrolidines

The aldehyde functionality of this compound can be utilized in intramolecular reductive amination reactions to construct chiral pyrrolidine rings. This is a powerful strategy for accessing substituted proline derivatives and other pyrrolidine-containing motifs that are key components of numerous biologically active molecules.[9]

Logical Relationship Diagram:

Caption: Logical workflow for the synthesis of chiral pyrrolidines.

Intermediate in the Synthesis of Janus Kinase (JAK) Inhibitors

Potential Precursor for Oseltamivir (Tamiflu®) Analogues

Oseltamivir (Tamiflu®) is an antiviral drug used to treat and prevent influenza A and B infections.[13][14][15][16] The synthesis of oseltamivir and its analogues often involves the construction of a highly functionalized cyclohexene ring. This compound, with its defined stereochemistry and versatile functional groups, represents a potential starting material for the synthesis of novel oseltamivir analogues, where modifications to the core structure could lead to improved efficacy or a different resistance profile.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in synthetic organic chemistry and drug discovery. Its efficient synthesis via the oxidation of the corresponding alcohol, coupled with the strategic utility of its aldehyde and Boc-protected amine functionalities, makes it an important intermediate for the construction of complex, biologically active molecules. The detailed methodologies and applications presented in this guide underscore its importance for researchers and scientists in the pharmaceutical industry.

References

-

Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link]

- Supporting Information for various tert-butyl carbamates.

-

PubChem Compound Summary for CID 545323, this compound. National Center for Biotechnology Information. [Link]

-

(R)-tert-Butyl (4-oxobutan-2-yl)carbamate. MySkinRecipes. [Link]

-

Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Dess-Martin Periodinane (DMP). Common Organic Chemistry Reagents. [Link]

-

The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? RSC Advances2020 , 10, 28416-28435. [Link]

-

PubChem Compound Summary for CID 11788901, tert-butyl N-(2-methyl-4-oxobutan-2-yl)carbamate. National Center for Biotechnology Information. [Link]

-

Swern Oxidation. Organic Chemistry Portal. [Link]

-

Synthesis of a Key Intermediate for Bicyclic Boronates. Organic Syntheses2019 , 96, 342-357. [Link]

-

Swern Oxidation Procedure. Michigan State University. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules2021 , 26(16), 4988. [Link]

-

Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). J. Org. Chem.2009 , 74(15), 5713–5723. [Link]

-

Swern Oxidation. Organic Chemistry Portal. [Link]

-

A rapid entry to amino acids derived diverse 3,4-dihydropyrazines and dihydro[1][3][17]triazolo[1,5-a]pyrazines through 1,3-dipolar cycloaddition. Org. Biomol. Chem.2016 , 14, 8887-8896. [Link]

-

Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction. Org. Lett.2009 , 11(11), 2321–2324. [Link]

-

tert-Butyl carbamate 1H NMR Spectrum. SpectraBase. [Link]

-

The synthesis of oseltamivir phosphate key intermediate... Universiti Teknologi MARA (UiTM). [Link]

- Process and intermediates for preparing a jak inhibitor.

-

A Practical Synthesis of (−)-Oseltamivir. Chem. Pharm. Bull.2011 , 59(6), 759-763. [Link]

-

Development of Selective Covalent Janus Kinase 3 Inhibitors. J. Med. Chem.2016 , 59(17), 7951–7966. [Link]

- Process for the preparation of oseltamivir and methyl 3-epi-shikimate.

-

Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules2021 , 26(11), 3103. [Link]

- Tert-butyl carbamate derivative and preparation method and application thereof.

-

PubChem Compound Summary for CID 45072190, tert-Butyl pyrrolidin-3-ylcarbamate hydrochloride. National Center for Biotechnology Information. [Link]

-

Chiral Pyrrolidine Compounds. Shiratori Pharmaceutical Co., Ltd. [Link]

Sources

- 1. Dess-Martin Oxidation [organic-chemistry.org]

- 2. (R)-tert-Butyl (4-oxobutan-2-yl)carbamate [myskinrecipes.com]

- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 4. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. Swern Oxidation [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The synthesis of oseltamivir phosphate key intermediate, tert-butyl (5-(pentan-3-yloxy)-6- ((trimethylsilyl)oxy)cycloh ex-3-en-1-yl)carbamate and synthesis of (1S,2S)- hydroxycyclohexene-1,2,3- triazole derivatives / Sufi An-Nur Abd Haris - UiTM Institutional Repository [ir.uitm.edu.my]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

An In-depth Technical Guide to tert-Butyl (4-oxobutan-2-yl)carbamate: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (4-oxobutan-2-yl)carbamate, a pivotal building block in modern organic and medicinal chemistry. The document delves into its chemical and physical properties, outlines a validated synthetic protocol, and explores its applications as a precursor in the synthesis of complex pharmaceutical agents. Emphasis is placed on the rationale behind the synthetic strategy and the utility of this intermediate in the construction of bioactive molecules. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction: The Strategic Importance of this compound

This compound, also known by its IUPAC name tert-butyl N-(4-oxobutan-2-yl)carbamate, is a bifunctional organic molecule of significant interest in the pharmaceutical industry. Its structure incorporates a ketone and a Boc-protected amine, rendering it a versatile synthon for the introduction of a protected aminobutyl fragment in the synthesis of more complex molecules. The tert-butoxycarbonyl (Boc) protecting group is particularly advantageous due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. This allows for the selective unmasking of the amine functionality at a desired stage of a multi-step synthesis, a critical aspect of modern drug development.

Molecular and Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in the laboratory and for scaling up production. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C9H17NO3 | PubChem[1] |

| Molecular Weight | 187.24 g/mol | PubChem[1] |

| IUPAC Name | tert-butyl N-(4-oxobutan-2-yl)carbamate | PubChem[1] |

| CAS Number | 186743-06-6 | PubChem[1] |

| XLogP3 | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved from its corresponding alcohol precursor, tert-butyl (4-hydroxybutan-2-yl)carbamate. The following protocol is based on a well-established oxidation reaction.

Rationale for the Synthetic Approach

The chosen synthetic route leverages the selective oxidation of a secondary alcohol to a ketone. This transformation is a cornerstone of organic synthesis. The use of a Boc-protected amino alcohol as the starting material ensures that the amine functionality remains intact during the oxidation process. The Boc group is robust enough to withstand many common oxidizing agents, making it an ideal choice for this synthetic strategy.

Experimental Protocol: Oxidation of tert-Butyl (4-hydroxybutan-2-yl)carbamate

This protocol describes a common laboratory-scale synthesis.

Materials:

-

tert-Butyl (4-hydroxybutan-2-yl)carbamate

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Sodium thiosulfate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl (4-hydroxybutan-2-yl)carbamate in anhydrous dichloromethane.

-

Addition of Oxidizing Agent: To the stirred solution, add Dess-Martin periodinane in one portion at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a solution of sodium thiosulfate. Stir vigorously until the layers become clear.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Sources

tert-Butyl (4-oxobutan-2-yl)carbamate CAS number

An In-depth Technical Guide to tert-Butyl (4-oxobutan-2-yl)carbamate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. We will delve into its chemical identity, the strategic importance of its functional groups, detailed synthesis protocols, and its versatile applications as a building block in modern organic synthesis and medicinal chemistry.

Chemical Identity and Properties

This compound is a bifunctional organic molecule that serves as a valuable intermediate in synthetic chemistry. Its structure incorporates a terminal aldehyde and a secondary amine protected by a tert-butoxycarbonyl (Boc) group.

CAS Number : 186743-06-6[1]

IUPAC Name : tert-butyl N-(4-oxobutan-2-yl)carbamate[1]

Synonyms :

-

tert-butyl N-(1-methyl-3-oxo-propyl)carbamate[1]

-

3-[(tert-butyloxycarbonyl)amino]-butanal[1]

-

(S)-tert-Butyl(4-oxobutan-2-yl)carbamate[1]

Physicochemical Data

The following table summarizes the key computed physicochemical properties of the molecule, providing essential data for reaction planning and characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₃ | PubChem[1] |

| Molecular Weight | 187.24 g/mol | PubChem[1] |

| InChIKey | GIQHYOAEOMSKKV-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CC(CC=O)NC(=O)OC(C)(C)C | PubChem[1] |

| XLogP3 | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

The Strategic Role of the Boc Protecting Group

A core feature of this molecule is the tert-butoxycarbonyl (Boc) protecting group attached to the amine. Understanding its function is critical to appreciating the compound's synthetic utility. Amines are nucleophilic and basic, properties that can interfere with desired reactions at other sites in a molecule[2]. The Boc group temporarily masks the amine's reactivity, allowing chemists to perform transformations on other functional groups, such as the aldehyde in this case.

The Boc group is favored in multi-step synthesis for several key reasons:

-

Ease of Installation : It is typically installed by reacting the amine with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a mild base[3][4].

-

Stability : It is robust and stable under a wide range of reaction conditions, particularly those involving bases, nucleophiles, and catalytic hydrogenation, which would cleave other protecting groups like Cbz[3][5].

-

Orthogonality : Its stability to basic conditions allows for the use of base-labile protecting groups (e.g., Fmoc) elsewhere in the molecule, enabling selective deprotection strategies[3].

-

Mild Cleavage : The Boc group is readily removed under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent[4][5]. The cleavage mechanism proceeds via the formation of a stable tert-butyl cation, which then decomposes into gaseous isobutylene and carbon dioxide, simplifying reaction workup.

Caption: Boc Protection and Deprotection Workflow.

Synthesis and Mechanistic Considerations

This compound is not typically synthesized in a single step but is often derived from a precursor alcohol. A common and reliable method involves the selective oxidation of tert-butyl (4-hydroxybutan-2-yl)carbamate. This precursor is readily available and provides a direct route to the target aldehyde.

Recommended Synthesis Protocol: Oxidation of a Precursor Alcohol

This protocol details the oxidation of the corresponding primary alcohol to the desired aldehyde using a TEMPO-mediated system. This method is chosen for its high selectivity for primary alcohols, preventing over-oxidation to the carboxylic acid, and its mild reaction conditions, which are compatible with the Boc protecting group.

Reaction: tert-Butyl (4-hydroxybutan-2-yl)carbamate → this compound

Reagents :

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

Sodium hypochlorite (NaOCl, commercial bleach)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Water

Step-by-Step Methodology [6]:

-

Dissolution : Dissolve tert-butyl (4-hydroxybutan-2-yl)carbamate (1.0 eq) in dichloromethane (DCM).

-

Aqueous Buffer : In a separate flask, prepare an aqueous solution of sodium bicarbonate (NaHCO₃).

-

Catalyst Addition : Add a catalytic amount of TEMPO (approx. 0.01-0.05 eq) to the DCM solution.

-

Reaction Initiation : Cool the biphasic mixture (DCM and aqueous NaHCO₃) to 0 °C in an ice bath. While stirring vigorously, add the sodium hypochlorite (NaOCl) solution dropwise. The vigorous stirring is crucial to ensure efficient mass transfer between the organic and aqueous phases.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching : Once the reaction is complete, quench any remaining oxidant by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extraction : Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Washing & Drying : Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification : Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified by flash column chromatography on silica gel to yield the final product. Yields for this type of oxidation are typically high, often in the 85-95% range[6].

Caption: Synthesis workflow via selective oxidation.

Applications in Organic Synthesis and Drug Discovery

The synthetic value of this compound lies in its two distinct, orthogonally reactive functional groups. This bifunctionality makes it a powerful building block for constructing more complex molecular architectures, particularly those relevant to pharmaceuticals. The carbamate functionality is a common structural element in many approved therapeutic agents due to its chemical stability and ability to act as a peptide bond surrogate[7][8].

Key Synthetic Transformations

The aldehyde group serves as an electrophilic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Following these transformations, the Boc group can be removed to reveal a primary amine, which is then available for further functionalization (e.g., acylation, alkylation, or cyclization).

Common Reactions at the Aldehyde Center:

-

Reductive Amination : Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form a new C-N bond.

-

Wittig Reaction : Reaction with a phosphorus ylide to form an alkene, extending the carbon chain.

-

Grignard/Organolithium Addition : Reaction with organometallic reagents to form a secondary alcohol.

-

Aldol Condensation : Reaction with an enolate to form a β-hydroxy carbonyl compound.

-

Cyclization Reactions : The aldehyde can participate in intramolecular reactions after deprotection of the amine to form heterocyclic structures like piperidines or pyrrolidines, which are prevalent in drug molecules.

Caption: Key synthetic applications of the title compound.

Conclusion

This compound (CAS: 186743-06-6) is a highly valuable and versatile synthetic intermediate. Its utility is defined by the strategic presence of a reactive aldehyde and a stable, yet easily removable, Boc-protected amine. This structural arrangement provides chemists with the flexibility to perform a wide array of chemical transformations in a controlled and predictable manner. From the synthesis of complex chiral amines to the construction of medicinally relevant heterocyclic cores, this compound serves as a cornerstone building block for innovation in drug discovery and development.

References

-

This compound | C9H17NO3 | CID 545323. PubChem. [Link]

-

tert-butyl N-(2-methyl-4-oxobutan-2-yl)carbamate | C10H19NO3 | CID 11788901. PubChem. [Link]

-

tert-Butyl (4-oxobutyl)carbamate | C9H17NO3 | CID 15534785. PubChem. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Dual protection of amino functions involving Boc. RSC Publishing. [Link]

-

Boc Protected Compounds. Hebei Boze Chemical Co., Ltd. [Link]

-

Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

-

tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. PMC - NIH. [Link]

-

Boc Protecting Group for Amines. Chemistry Steps. [Link]

-

tert-butyl (S)-(2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate. Precise PEG. [Link]

- Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]

- Tert-butyl carbamate derivative and preparation method and application thereof.

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link]

-

Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429. PubChem. [Link]

Sources

- 1. This compound | C9H17NO3 | CID 545323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Boc Protected Compounds [bzchemicals.com]

- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of tert-Butyl (4-oxobutan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-oxobutan-2-yl)carbamate, also known as N-Boc-4-amino-2-butanone, is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other complex organic molecules. Its structure combines a ketone functionality and a carbamate-protected amine, making it a versatile synthon. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation, experimental protocols, and the underlying principles that govern the observed chemical shifts and coupling patterns.

Molecular Structure and NMR-Active Nuclei

The structure of this compound contains several distinct proton and carbon environments, each giving rise to a unique signal in the respective NMR spectra. Understanding the electronic environment of each nucleus is key to assigning the spectral peaks accurately.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignment.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the proton environments within the molecule. The characteristic signals of the Boc protecting group and the butanone backbone are readily identifiable.[1]

A defining feature of an N-Boc protected amine is the prominent singlet observed in the upfield region of the spectrum, typically between δ 1.4 and 1.5 ppm.[1] This signal, integrating to nine protons, corresponds to the chemically equivalent methyl groups of the tert-butyl moiety. The carbamate N-H proton usually appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| -C(CH ₃)₃ | ~1.45 | Singlet | 9H | - | Nine equivalent protons of the tert-butyl group in a shielded environment. |

| -COCH ₃ | ~2.15 | Singlet | 3H | - | Protons of the methyl group adjacent to the electron-withdrawing carbonyl group. |

| -CH ₂-CO- | ~2.80 | Triplet | 2H | ~6.5 | Methylene protons deshielded by the adjacent carbonyl group and coupled to the neighboring CH proton. |

| -CH (NHBoc)- | ~4.10 | Multiplet | 1H | ~6.5 | Methine proton deshielded by the adjacent nitrogen atom and coupled to the neighboring methylene protons. |

| -NH - | ~5.10 | Broad Singlet | 1H | - | Amide proton, often broad due to quadrupole effects of the nitrogen and potential hydrogen bonding. |

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of this compound displays distinct signals for each unique carbon atom. The chemical shifts are influenced by the hybridization and the electronic environment of the carbons.

The carbonyl carbon of the ketone is the most deshielded, appearing at the downfield end of the spectrum, typically above 200 ppm. The carbamate carbonyl carbon appears at a characteristic chemical shift of around 155 ppm.[2] The quaternary and methyl carbons of the Boc group are also readily identified.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C (CH₃)₃ | ~28.5 | Methyl carbons of the tert-butyl group. |

| -COC H₃ | ~30.0 | Methyl carbon adjacent to the ketone carbonyl. |

| -C H₂-CO- | ~48.0 | Methylene carbon alpha to the ketone carbonyl. |

| -C H(NHBoc)- | ~49.0 | Methine carbon attached to the nitrogen. |

| -C (CH₃)₃ | ~79.5 | Quaternary carbon of the tert-butyl group. |

| -NHC O- | ~155.5 | Carbonyl carbon of the carbamate group. |

| -C O- | ~207.0 | Carbonyl carbon of the ketone group. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural analysis. The following is a generalized protocol that can be adapted for this compound.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Ensure the sample is fully dissolved.

-

Transfer: Using a pipette, transfer the solution into a clean 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Figure 2: Experimental workflow for acquiring NMR spectra.

Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quantitative analysis.

-

Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.

-

-

¹³C NMR:

-

Technique: Proton-decoupled (decouple = 'yes').

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. Longer delays may be required for the full observation of quaternary carbons.

-

Number of Scans: A higher number of scans (e.g., 128 or more) is generally required due to the low natural abundance of ¹³C.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. By understanding the principles of chemical shifts and coupling constants, researchers can confidently assign each peak in the spectra, confirming the identity and purity of the compound. The protocols and data presented in this guide serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis, facilitating the efficient and accurate characterization of this important chemical intermediate.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (2014). National Institutes of Health. [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2013). National Institutes of Health. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2019). MDPI. [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra. (2018). Royal Society of Chemistry. [Link]

-

chemical shift of carbamate. (2024). Reddit. [Link]

Sources

Navigating the Fragmentation Landscape: A Technical Guide to the Mass Spectrometry of tert-Butyl (4-oxobutan-2-yl)carbamate

Foreword: The Analytical Imperative

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Tert-Butyl (4-oxobutan-2-yl)carbamate, a key building block in the synthesis of various pharmaceutical agents, presents a unique analytical challenge due to its combination of a labile protecting group and a reactive keto-amine core. Understanding its behavior under mass spectrometric analysis is not merely an academic exercise but a critical necessity for reaction monitoring, purity assessment, and metabolite identification. This in-depth technical guide provides a comprehensive exploration of the mass spectrometry of this compound, offering field-proven insights into its fragmentation patterns and a robust framework for its analysis.

Foundational Chemistry and Analytical Significance

This compound (C9H17NO3, Molecular Weight: 187.24 g/mol ) possesses a structure that marries the stability of the tert-butoxycarbonyl (Boc) protecting group with the reactivity of a β-amino ketone.[1] The Boc group is ubiquitous in organic synthesis, prized for its ability to mask the nucleophilicity of amines, yet its inherent lability under certain analytical conditions, particularly in mass spectrometry, necessitates a nuanced approach to data interpretation.

The 4-oxobutan-2-yl moiety, with its terminal aldehyde and secondary amine, introduces further complexity to its fragmentation behavior. The interplay between these two functional groups dictates the primary cleavage pathways and the resulting mass spectrum. A thorough understanding of these pathways is essential for researchers to confidently identify this molecule and its derivatives in complex matrices.

Mass Spectrometric Interrogation: A Tale of Two Ionization Techniques

The choice of ionization technique is a critical determinant of the information that can be gleaned from the mass spectrometric analysis of this compound. Here, we delve into the two most common approaches: Electrospray Ionization (ESI) for liquid chromatography-mass spectrometry (LC-MS) and Electron Ionization (EI) for gas chromatography-mass spectrometry (GC-MS).

Electrospray Ionization (ESI-MS): The Gentle Approach

ESI is a soft ionization technique that typically imparts minimal excess energy to the analyte, often resulting in the preservation of the molecular ion. This is particularly advantageous for labile molecules like N-Boc protected compounds.

Expected ESI-MS Spectrum:

In positive-ion mode ESI, this compound is expected to be readily protonated, primarily at the nitrogen of the carbamate or the carbonyl oxygen, to yield the protonated molecule, [M+H]+, at an m/z of 188.1. Adduct formation with common mobile phase cations, such as sodium ([M+Na]+ at m/z 210.1) and potassium ([M+K]+ at m/z 226.1), is also highly probable.

Under typical ESI conditions, in-source fragmentation is generally minimized. However, increasing the fragmentor or cone voltage can induce collision-induced dissociation (CID), providing valuable structural information. The primary fragmentation pathway in ESI-MS/MS would involve the characteristic loss of the Boc group.

Logical Workflow for ESI-MS Analysis:

Caption: ESI-MS analytical workflow.

Electron Ionization (GC-MS): A High-Energy Encounter

Electron Ionization (EI) is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), leading to extensive fragmentation. While the molecular ion may be weak or absent, the resulting fragmentation pattern provides a detailed structural fingerprint of the molecule.

Predicted EI Mass Spectrum and Fragmentation Pathways:

The EI mass spectrum of this compound is predicted to be dominated by fragments arising from the cleavage of the Boc group and the aliphatic chain.

Key Predicted Fragmentation Pathways in EI-MS:

-

Loss of the tert-Butyl Group: A primary fragmentation event is the homolytic cleavage of the oxygen-tert-butyl bond, leading to the loss of a tert-butyl radical (•C(CH3)3) and the formation of an ion at m/z 130 .

-

Formation of the tert-Butyl Cation: Heterolytic cleavage of the same bond results in the formation of the highly stable tert-butyl cation, [C(CH3)3]+ , which will produce a prominent peak at m/z 57 .

-

Loss of Isobutylene: A characteristic rearrangement of the Boc group involves the transfer of a hydrogen atom and the neutral loss of isobutylene (C4H8). This results in an ion at m/z 131 .

-

Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage) is a common fragmentation pathway for amines. This can lead to the formation of a resonance-stabilized ion.

-

McLafferty Rearrangement: The presence of the carbonyl group and a gamma-hydrogen on the aliphatic chain makes the McLafferty rearrangement a plausible fragmentation pathway. This would involve the transfer of a hydrogen atom from the gamma-carbon to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond, leading to the neutral loss of an enol and the formation of a radical cation.

Visualizing EI Fragmentation:

Caption: Predicted EI fragmentation pathways.

Predicted Mass Spectrum Data:

| m/z | Predicted Fragment Ion | Relative Intensity |

| 187 | [M]+• | Low |

| 131 | [M - C4H8]+• | Moderate |

| 130 | [M - •C(CH3)3]+ | Moderate |

| 116 | [Fragment from α-cleavage] | Moderate |

| 101 | [M - C4H8 - CO]+• | Low |

| 88 | [Fragment from McLafferty] | Moderate |

| 57 | [C(CH3)3]+ | High (likely base peak) |

| 43 | [CH3CO]+ | Moderate |

Experimental Protocols: A Blueprint for Reproducible Results

The following protocols are provided as a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and experimental goals.

Sample Preparation for LC-MS

-

Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.

LC-MS/MS Method Parameters

-

LC System: Agilent 1290 Infinity II or equivalent

-

Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

-

MS System: Agilent 6470 Triple Quadrupole or equivalent

-

Ionization Mode: ESI Positive

-

Gas Temperature: 300 °C

-

Gas Flow: 5 L/min

-

Nebulizer: 45 psi

-

Sheath Gas Temperature: 250 °C

-

Sheath Gas Flow: 11 L/min

-

Capillary Voltage: 3500 V

-

Fragmentor Voltage: 135 V

-

MS1 Scan Range: m/z 100-300

-

MS2 Product Ion Scan of m/z 188.1: Collision Energy 10-30 eV

Sample Preparation for GC-MS

-

Solution Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile, GC-compatible solvent such as dichloromethane or ethyl acetate.

-

Derivatization (Optional): For improved peak shape and thermal stability, derivatization of the aldehyde and/or amine functionality can be considered, though it will alter the mass spectrum. Silylation with reagents like BSTFA is a common approach.

GC-MS Method Parameters

-

GC System: Agilent 8890 GC or equivalent

-

Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm

-

Inlet: Split/Splitless, 250 °C, Split ratio 20:1

-

Carrier Gas: Helium, constant flow 1.2 mL/min

-

Oven Program: 50 °C hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

-

Injection Volume: 1 µL

-

MS System: Agilent 5977B MSD or equivalent

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Transfer Line Temperature: 280 °C

-

Scan Range: m/z 35-300

Trustworthiness and Self-Validation: Ensuring Data Integrity

To ensure the trustworthiness of the analytical results, a self-validating system should be implemented. This includes:

-

Blank Injections: Running solvent blanks before and after the sample to check for carryover and system contamination.

-

Standard Injections: Injecting a known standard of this compound to confirm retention time and mass spectral pattern.

-

Spiked Samples: For analysis in complex matrices, spiking a known amount of the standard into a blank matrix and calculating the recovery to assess matrix effects.

-

Isotopically Labeled Internal Standards: For quantitative studies, the use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in instrument response.

Conclusion: A Comprehensive Analytical Framework

The mass spectrometric analysis of this compound, while presenting certain challenges due to its chemical nature, can be approached systematically and with a high degree of confidence. By understanding the fundamental fragmentation pathways of the Boc group and the keto-amine core under both soft (ESI) and hard (EI) ionization techniques, researchers can effectively interpret the resulting mass spectra. The protocols and workflows detailed in this guide provide a robust foundation for the reliable identification and characterization of this important synthetic intermediate, thereby empowering drug development professionals in their pursuit of novel therapeutics.

References

Sources

FT-IR analysis of tert-Butyl (4-oxobutan-2-yl)carbamate

An In-Depth Technical Guide to the FT-IR Analysis of tert-Butyl (4-oxobutan-2-yl)carbamate

Abstract

This technical guide provides a comprehensive framework for the analysis of this compound using Fourier-Transform Infrared (FT-IR) Spectroscopy. This compound is a bifunctional organic molecule featuring both a ketone and a Boc-protected amine (carbamate), making it a valuable building block in synthetic chemistry.[1] Accurate structural verification is paramount, and FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for confirming the presence of key functional groups and ensuring compound identity. This guide, intended for researchers and drug development professionals, details the theoretical basis for spectral interpretation, a validated experimental protocol using Attenuated Total Reflectance (ATR), and a thorough analysis of the resulting spectrum.

Introduction: The Analytical Imperative

In the landscape of organic synthesis, intermediates like this compound are fundamental. The molecule's utility is derived from its distinct functional groups: a ketone carbonyl (C=O) and a carbamate moiety (-NH-C=O). The integrity of these groups is critical for subsequent reaction steps. FT-IR spectroscopy is an indispensable first-line analytical technique for confirming the successful synthesis and purity of such compounds. It operates on the principle that covalent bonds within a molecule vibrate at specific, quantized frequencies.[2] When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, producing a unique spectral fingerprint.[3][4]

This guide focuses on the modern technique of Attenuated Total Reflectance (ATR)-FTIR, which has become the dominant method for analyzing solid and liquid samples due to its simplicity, speed, and minimal sample preparation requirements.[5][6][7]

Foundational Principles: Molecular Structure and Vibrational Spectroscopy

The power of FT-IR lies in its ability to correlate specific absorption bands with the functional groups present in a molecule. For this compound, we anticipate distinct vibrational modes associated with its constituent parts.

Key Functional Groups and Their Expected IR Signatures:

-

N-H Group (Secondary Amide/Carbamate): The N-H bond gives rise to a characteristic stretching vibration, typically appearing as a single, relatively sharp peak. Its bending vibration is also a key diagnostic feature.

-

Alkyl C-H Groups: The molecule contains numerous sp³-hybridized C-H bonds in the tert-butyl and butane backbone, which result in strong absorption bands just below 3000 cm⁻¹.

-

Ketone Carbonyl (C=O): The isolated, saturated ketone is expected to produce a very strong, sharp absorption band in a well-defined region. Saturated aliphatic ketones typically absorb around 1715 cm⁻¹.[8]

-

Carbamate Carbonyl (C=O): The carbamate carbonyl absorption is influenced by resonance with the adjacent nitrogen atom's lone pair, which slightly weakens the C=O double bond character. This typically shifts its absorption to a lower wavenumber compared to a simple ketone.[9] The potential for overlap between the two carbonyl peaks is a primary consideration in spectral analysis.

-

C-O and C-N Bonds: Stretching vibrations from these bonds are found in the lower-frequency "fingerprint region" (below 1500 cm⁻¹) and contribute to the molecule's unique spectral identity.[10]

Below is a diagram illustrating the primary vibrational modes of the molecule that are detectable by FT-IR.

Caption: Key vibrational modes in this compound.

Experimental Protocol: A Validated ATR-FTIR Workflow

The following protocol ensures the acquisition of a high-quality, reproducible FT-IR spectrum. The primary advantage of the ATR technique is that the sample is analyzed neat, eliminating the need for solvents or KBr pellets.

Caption: Standard Operating Procedure for ATR-FTIR Analysis.

Step-by-Step Methodology:

-

Instrumentation & Setup:

-

Utilize an FT-IR spectrometer equipped with a single-reflection diamond ATR accessory. Diamond is chosen for its robustness and broad spectral range.

-

-

Crystal Cleaning (Pre-Analysis):

-

Thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with a volatile solvent such as isopropanol and wipe the crystal surface. Allow the solvent to fully evaporate. This step is critical to prevent cross-contamination from previous analyses.

-

-

Background Acquisition:

-

With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which is then automatically subtracted from the sample spectrum.[3] A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Place a small amount of this compound (typically a few milligrams or a single drop if it is an oil) directly onto the center of the ATR crystal.

-

-

Ensuring Optimal Contact:

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum using the same parameters as the background scan (e.g., spectral range 4000–400 cm⁻¹, 16-32 scans, 4 cm⁻¹ resolution).

-

-

Crystal Cleaning (Post-Analysis):

-

Retract the press, remove the bulk of the sample, and clean the crystal surface thoroughly with a solvent-moistened wipe as described in Step 2.

-

Spectral Analysis and Interpretation

A representative FT-IR spectrum of this compound will display several characteristic absorption bands. The analysis below deconstructs the spectrum into its key regions.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode Assignment |

| ~3330 | Medium, Sharp | N-H (Carbamate) | N-H Stretch |

| 2980-2870 | Strong | C-H (Alkyl) | C-H Asymmetric & Symmetric Stretch |

| ~1715 | Strong, Sharp | C=O (Ketone) | C=O Stretch |

| ~1690 | Strong | C=O (Carbamate) | C=O Stretch (Amide I Band) |

| ~1530 | Medium | N-H (Carbamate) | N-H Bend + C-N Stretch (Amide II Band) |

| ~1367 | Medium | C-H (tert-Butyl) | C-H Symmetric Bend (Umbrella) |

| ~1250 & ~1160 | Strong | C-O (Carbamate) | C-O Stretch |

Detailed Peak-by-Peak Justification:

-

~3330 cm⁻¹ (N-H Stretch): This sharp, medium-intensity band is a clear indicator of the secondary N-H group within the carbamate linkage. Unlike the broad O-H bands from alcohols, N-H stretches are typically sharper.[10] Its position confirms the presence of the Boc-protecting group's amide-like structure.

-

2980-2870 cm⁻¹ (C-H Stretches): This series of strong bands arises from the stretching vibrations of the numerous sp³ C-H bonds in the tert-butyl group and the butanone backbone. Their presence is expected in nearly all aliphatic organic molecules.

-

The Carbonyl Region (1750-1650 cm⁻¹): This is the most diagnostic region for this molecule.

-

~1715 cm⁻¹ (Ketone C=O): This very strong, sharp peak is characteristic of a saturated, acyclic ketone.[8][12] Its position indicates the carbonyl is not conjugated with a double bond or aromatic ring.

-

~1690 cm⁻¹ (Carbamate C=O): This strong peak, often called the "Amide I band," is attributed to the carbamate carbonyl stretch. It appears at a lower frequency than the ketone due to the delocalization of the nitrogen's lone pair electrons into the carbonyl group, which reduces its double-bond character.[9] In some spectra, this peak may appear as a distinct shoulder on the more intense ketone peak.

-

-

~1530 cm⁻¹ (N-H Bend / Amide II Band): This medium-intensity band is highly characteristic of secondary amides and carbamates. It is known as the "Amide II band" and arises from a combination of N-H in-plane bending and C-N stretching vibrations.[9][13] Its presence is strong confirmatory evidence for the carbamate structure.

-

~1367 cm⁻¹ (tert-Butyl Bend): The characteristic symmetric bending ("umbrella" mode) of the methyl groups in the tert-butyl substituent often gives rise to a noticeable peak in this region.

-

~1250 & ~1160 cm⁻¹ (C-O Stretches): These strong bands in the fingerprint region are attributed to the C-O stretching vibrations within the carbamate's C-O-C linkage. Their high intensity is characteristic of ester and carbamate functionalities.

Conclusion

FT-IR spectroscopy, particularly using the ATR method, is a powerful and efficient technique for the structural verification of this compound. The analysis provides definitive evidence of the molecule's identity through the unambiguous identification of its critical functional groups. The characteristic N-H stretch (~3330 cm⁻¹), the distinct dual carbonyl absorptions for the ketone (~1715 cm⁻¹) and carbamate (~1690 cm⁻¹), and the prominent Amide II band (~1530 cm⁻¹) collectively form a unique spectral fingerprint. This guide provides the necessary theoretical and practical framework for researchers to confidently employ FT-IR as a primary tool for quality control and reaction monitoring in their synthetic workflows.

References

- Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.

- Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.

- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 545323, this compound.

- University of Calgary. (n.d.). Carbonyl Compounds - IR Spectroscopy.

- Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11788901, tert-butyl N-(2-methyl-4-oxobutan-2-yl)carbamate.

- Chemistry LibreTexts. (2023). ATR-FTIR.

- University of Washington. (n.d.). Fourier Transform Infrared Spectroscopy.

- Chemistry LibreTexts. (2014). Characteristic Infrared Absorption Bands.

- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Ketones.

- Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15534785, tert-Butyl (4-oxobutyl)carbamate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77922, tert-Butyl carbamate.

- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines.

- BenchChem. (2025). Spectroscopic Comparison of tert-Butyl (4-hydroxybutan-2-yl)carbamate Isomers: A Guide for Researchers.

- ResearchGate. (2022). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Image].

- Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. (n.d.). PMC - NIH.

- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

Sources

- 1. This compound | C9H17NO3 | CID 545323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mse.washington.edu [mse.washington.edu]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 6. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 7. agilent.com [agilent.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.pg.edu.pl [chem.pg.edu.pl]

An In-Depth Technical Guide to tert-Butyl (4-oxobutan-2-yl)carbamate: Physical Properties, Stability, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-oxobutan-2-yl)carbamate, a molecule incorporating both a ketone and a Boc-protected amine, serves as a valuable building block in synthetic organic chemistry. Its bifunctional nature allows for diverse chemical transformations, making it an important intermediate in the synthesis of various nitrogen-containing heterocyclic compounds and other complex molecular architectures relevant to drug discovery and development. This guide provides a comprehensive overview of its physical and chemical properties, with a focus on its stability and detailed protocols for its analytical characterization. Understanding these characteristics is paramount for its effective handling, storage, and application in multi-step synthetic routes.

Chemical Identity and Physical Properties

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data:

| Property | Value | Source |

| CAS Number | 186743-06-6 | [1][2] |

| Molecular Formula | C₉H₁₇NO₃ | [1][2] |

| Molecular Weight | 187.24 g/mol | [1][2] |

| IUPAC Name | tert-butyl N-(4-oxobutan-2-yl)carbamate | [1] |

| Appearance | While no definitive experimental data for the pure compound's appearance is publicly available, related compounds and supplier information suggest it may be an off-white to light-yellow solid or oil. | |

| Storage Conditions | Recommended storage is in a freezer at -20°C under an inert atmosphere.[3] This indicates potential instability at ambient temperatures. |

Stability and Handling

The stability of this compound is primarily dictated by the reactivity of its two functional groups: the N-Boc protecting group and the aldehyde.

N-Boc Group Stability

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis. Its stability is well-characterized:

-

Acid Lability: The Boc group is readily cleaved under acidic conditions. This is the most common method for its removal. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically employed.

-

Base and Nucleophile Stability: The Boc group is generally stable towards a wide range of basic conditions and nucleophiles.

-

Thermal Stability: While more stable than many other protecting groups, the Boc group can be removed at elevated temperatures, though this often requires significant heat and can lead to side reactions.

Aldehyde Group Reactivity and Potential Degradation Pathways

The presence of the aldehyde functionality introduces additional stability considerations. Aldehydes are susceptible to:

-

Oxidation: Aldehydes can be easily oxidized to carboxylic acids, even by atmospheric oxygen over time. Therefore, storage under an inert atmosphere is crucial.

-

Polymerization: Aldehydes, particularly those with enolizable protons, can undergo self-condensation reactions (aldol reactions) or polymerization, especially in the presence of acid or base catalysts.

-

Intramolecular Reactions: The proximity of the Boc-protected amine and the aldehyde group raises the possibility of intramolecular cyclization or other rearrangements, particularly under conditions that might partially deprotect the amine or activate the aldehyde. For instance, α-amino aldehydes are known to be reactive species.[4]

Key Degradation Pathways to Consider:

Sources

An In-depth Technical Guide to the Solubility of tert-Butyl (4-oxobutan-2-yl)carbamate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl (4-oxobutan-2-yl)carbamate, a key building block in synthetic organic chemistry and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes theoretical principles with practical, field-proven methodologies. While quantitative solubility data for this specific compound is not widely published, this guide offers a robust framework for predicting and experimentally determining its solubility in a range of common organic solvents. It is designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a deep, practical understanding of this compound's behavior in solution.

Introduction to this compound

This compound, also known as N-Boc-4-amino-2-butanone, is a bifunctional organic molecule featuring a ketone and a Boc-protected amine. Its chemical structure is presented in Figure 1.

Figure 1. Chemical Structure of this compound

This compound

This structure makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under a range of conditions and its facile removal under mildly acidic conditions.[1]

A thorough understanding of the solubility of this carbamate is paramount for several aspects of its application:

-

Reaction Chemistry: Ensuring the compound is fully dissolved in a reaction solvent is often crucial for achieving optimal reaction rates and yields.

-

Purification: Processes such as crystallization, precipitation, and chromatography are entirely dependent on differential solubility in various solvent systems.

-

Formulation: For compounds intended for biological screening or as active pharmaceutical ingredients (APIs), solubility in acceptable solvents is a key consideration.

Molecular Profile and Predicted Solubility

The solubility of a compound is governed by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] The key molecular features of this compound that influence its solubility are:

-

Polarity: The presence of a ketone carbonyl group (C=O) and a carbamate group (-NHCOO-) introduces significant polarity to the molecule. The carbonyl oxygen and the carbamate oxygen and nitrogen atoms are capable of acting as hydrogen bond acceptors, while the N-H bond of the carbamate can act as a hydrogen bond donor.

-

Hydrogen Bonding: The ability to participate in hydrogen bonding suggests a higher affinity for polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate).[3]

-

Non-Polar Character: The tert-butyl group is bulky and non-polar (lipophilic), which will contribute to its solubility in less polar solvents like ethers and chlorinated hydrocarbons.

-

Molecular Weight: The molecular weight of this compound is approximately 187.24 g/mol .[4] This moderate size does not inherently limit its solubility in a wide range of solvents.

Based on this molecular profile, a qualitative solubility profile can be predicted.

Qualitative Solubility Profile

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the carbamate and ketone groups. |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | Good dipole-dipole interactions with the polar functional groups. |

| Dimethylformamide (DMF) | Soluble | Highly polar solvent capable of strong dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar solvent capable of strong dipole-dipole interactions. | |

| Acetonitrile | Soluble | Polar nature allows for favorable interactions. | |

| Less Polar | Dichloromethane (DCM) | Soluble | The polarity is sufficient to dissolve the compound, and it is a common solvent for reactions involving Boc-protected compounds. |

| Chloroform | Soluble | Similar to dichloromethane. | |

| Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor. | |

| Diethyl Ether | Moderately Soluble | Less polar than THF, but should still be a viable solvent. | |

| Non-Polar | Toluene | Sparingly Soluble | The non-polar aromatic ring has some affinity for the tert-butyl group. |

| Hexane, Heptane | Insoluble | The overall polarity of the molecule is too high for significant solubility in non-polar alkanes. These are often used as anti-solvents for precipitation or crystallization. | |

| Aqueous | Water | Sparingly Soluble to Insoluble | The non-polar tert-butyl group and the overall carbon backbone limit solubility in water, despite the presence of polar functional groups. |

This table serves as a practical starting point for solvent selection in experimental work.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the absence of published quantitative data, an experimental approach is necessary to determine the precise solubility of this compound in a solvent of interest. The following protocol describes a reliable method for determining solubility at a given temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a shaker

-

Constant temperature bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Experimental Workflow

The workflow for determining solubility is depicted in the following diagram:

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

To a series of vials, add a known volume of the desired solvent (e.g., 5.0 mL).

-

Add an excess amount of this compound to each vial. "Excess" means that a significant amount of undissolved solid should be visible.

-

Seal the vials and place them in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

-

Sampling:

-

After the equilibration period, stop the agitation and allow the excess solid to settle for at least 30 minutes.

-

Carefully draw a known volume of the clear supernatant (e.g., 1.00 mL) into a syringe fitted with a syringe filter. The filter is crucial to prevent any undissolved solid from being transferred.

-

-

Dilution and Quantification:

-

Dispense the filtered aliquot into a volumetric flask of appropriate size.

-

Dilute to the mark with the same solvent or a suitable mobile phase for the analytical method.

-

Analyze the diluted sample using a pre-validated and calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the analyte.

-

-

Calculation:

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

The solubility is typically expressed in mg/mL or g/L.

Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

-

This protocol is self-validating in that the use of a calibrated analytical method ensures the accuracy of the final measurement. Running replicates is essential for ensuring the precision of the results.

Factors Influencing Solubility Measurements

Several factors can influence the measured solubility of this compound:

-

Temperature: The solubility of solids in liquids generally increases with temperature. It is crucial to control the temperature accurately during the equilibration phase.

-

Purity of the Compound: Impurities can either increase or decrease the measured solubility. Using a well-characterized, high-purity sample is essential for obtaining accurate data.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to be aware of the crystalline form being used.

-

pH of the Medium: While less relevant for neutral organic solvents, if the solvent contains acidic or basic impurities, it could potentially affect the stability of the Boc-protecting group over long equilibration times, though this is unlikely under standard conditions.

Logical Relationships in Solvent Selection

The choice of a suitable solvent system is a logical process based on the properties of the solute and the intended application. The following diagram illustrates the decision-making process for solvent selection.

Caption: Logical relationships in predicting solubility.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a definitive, quantitative dataset is not publicly available, the principles of molecular polarity and hydrogen bonding, combined with qualitative information from related chemical literature, allow for a robust predictive model. Furthermore, the detailed experimental protocol provided herein empowers researchers to generate high-quality, reliable solubility data in their own laboratories. A systematic approach, considering the factors of temperature, purity, and potential polymorphism, will ensure the accurate and reproducible application of this important chemical intermediate in research and development.

References

-

ChemBK. 2-Butanone, 4-amino-. [Link]

-

ResearchGate. Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. [Link]

-

LibreTexts Chemistry. 2.1: "Like Dissolves Like". [Link]

-

PubChem. This compound. [Link]

-

IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). (1997). [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

-

PubChem. tert-butyl N-(4-aminooxybutan-2-yl)carbamate. [Link]

- Google Patents.

-

ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

-

Patsnap. Crystallization method of Boc-amino acid. [Link]

-

PubChem. tert-Butyl (4-oxobutyl)carbamate. [Link]

-

GSRS. TERT-BUTYL (S)-(4-CHLORO-3-OXO-1-PHENYLBUTAN-2-YL)CARBAMATE. [Link]

-

PubChem. tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate. [Link]

-

ResearchGate. Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. [Link]

-

PubChem. tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate. [Link]

-

PubChem. (S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate. [Link]

-

PubChem. tert-butyl N-ethyl-N-(2-methylbutan-2-yl)carbamate. [Link]

- Google Patents.

-

Hangzhou Longshine Bio-Tech Co.,LTD. Tert-butyl N-ethyl-N-[2-(4-formylphenyl)ethyl]carbamate/2384514-21-8. [Link]

Sources

A Technical Guide to the Key Reactive Sites of tert-Butyl (4-oxobutan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction